molecular formula C13H12N4O3 B2625510 2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide CAS No. 1203174-03-1

2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide

Cat. No. B2625510
CAS RN: 1203174-03-1
M. Wt: 272.264
InChI Key: FIWZVKSPOSNJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzamide” is a complex organic compound. It contains a pyridazinone ring, which is a type of heterocyclic compound. Pyridazinones are often found in various pharmaceuticals due to their wide range of biological activities .

Scientific Research Applications

  • Synthesis and Biological Activity Evaluation :

    • A study by Ahmad et al. (2012) focused on the synthesis of novel N-substituted benzyl/phenyl derivatives related to pyrazolobenzothiazine, demonstrating their moderate to significant radical scavenging activity. This suggests potential antioxidant properties for similar compounds (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
  • Potential Therapeutic Applications :

    • Research by Fahim and Ismael (2021) explored antimalarial sulfonamides as potential COVID-19 drugs. This study implies that derivatives of such chemical structures, including acetamido benzamide compounds, could be investigated for their efficacy against COVID-19 (Fahim & Ismael, 2021).
  • Fluorescent Properties and Applications :

    • A study by Rangnekar and Shenoy (1987) on derivatives of benzamide, including acetamido variants, revealed their application as fluorescent whiteners, suggesting potential uses in materials science (Rangnekar & Shenoy, 1987).
  • Chemical Synthesis and Modification :

    • Bhor and Sable (2022) utilized benzamide and its derivatives in their research on synthesizing new chemicals with potential anti-inflammatory activity. This indicates the role of such compounds in developing new pharmacological agents (Bhor & Sable, 2022).
  • In Silico Analysis and Antimicrobial Activity :

    • Pandya et al. (2019) synthesized a library of acetamido derivatives for in silico ADME prediction and in vitro antimicrobial activity testing. This research highlights the potential of such compounds in drug discovery and development (Pandya, Dave, Patel, & Desai, 2019).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of carbonates .

Mode of Action

Related compounds have been used in reactions with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide .

Biochemical Pathways

Similar compounds have been involved in the synthesis of carbonates , which are key components in various biochemical pathways.

Result of Action

Related compounds have been used to provide carbonates in good yields , which could suggest potential effects at the molecular level.

Action Environment

Similar compounds have been used in reactions at room temperature , suggesting that environmental conditions such as temperature could potentially influence the compound’s action.

properties

IUPAC Name

2-[[2-(6-oxopyridazin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c14-13(20)9-4-1-2-5-10(9)16-11(18)8-17-12(19)6-3-7-15-17/h1-7H,8H2,(H2,14,20)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWZVKSPOSNJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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